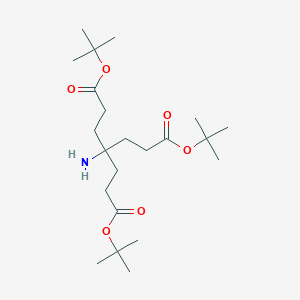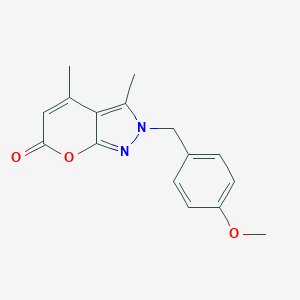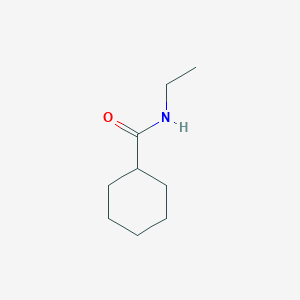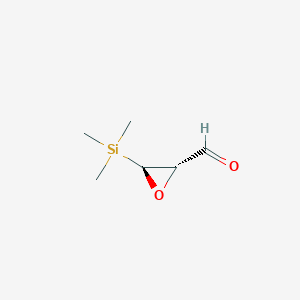![molecular formula C7H14O3 B139360 [3-(2-Ethoxyethyl)oxiran-2-yl]methanol CAS No. 131669-45-9](/img/structure/B139360.png)
[3-(2-Ethoxyethyl)oxiran-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2-Ethoxyethyl)oxiran-2-yl]methanol, also known as EEM, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. EEM is a colorless liquid that is soluble in water and organic solvents.
Mecanismo De Acción
The mechanism of action of [3-(2-Ethoxyethyl)oxiran-2-yl]methanol is not fully understood, but it is believed to act as a reactive intermediate in various organic reactions. [3-(2-Ethoxyethyl)oxiran-2-yl]methanol can undergo ring-opening reactions with nucleophiles such as amines and alcohols, which can lead to the formation of new compounds. [3-(2-Ethoxyethyl)oxiran-2-yl]methanol can also undergo nucleophilic substitutions with other compounds, which can lead to the formation of new products.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of [3-(2-Ethoxyethyl)oxiran-2-yl]methanol. However, studies have shown that [3-(2-Ethoxyethyl)oxiran-2-yl]methanol can cause irritation to the skin and eyes, and it may be harmful if ingested or inhaled. Further studies are needed to determine the potential toxicity and long-term effects of [3-(2-Ethoxyethyl)oxiran-2-yl]methanol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[3-(2-Ethoxyethyl)oxiran-2-yl]methanol has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be used as a starting material for the synthesis of other compounds. [3-(2-Ethoxyethyl)oxiran-2-yl]methanol is also a versatile reagent that can undergo various reactions with different nucleophiles and electrophiles. However, [3-(2-Ethoxyethyl)oxiran-2-yl]methanol has limitations in terms of its potential toxicity and limited information on its long-term effects. Careful handling and proper safety precautions should be taken when using [3-(2-Ethoxyethyl)oxiran-2-yl]methanol in lab experiments.
Direcciones Futuras
There are several future directions for the study of [3-(2-Ethoxyethyl)oxiran-2-yl]methanol. One potential area of research is the development of new synthetic routes for the production of [3-(2-Ethoxyethyl)oxiran-2-yl]methanol and its derivatives. Another area of research is the study of the mechanism of action of [3-(2-Ethoxyethyl)oxiran-2-yl]methanol and its potential applications in organic synthesis reactions. Further studies are also needed to determine the potential toxicity and long-term effects of [3-(2-Ethoxyethyl)oxiran-2-yl]methanol, as well as its potential applications in other fields such as medicine and materials science.
Conclusion:
In conclusion, [3-(2-Ethoxyethyl)oxiran-2-yl]methanol is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential applications and limitations of [3-(2-Ethoxyethyl)oxiran-2-yl]methanol in scientific research.
Métodos De Síntesis
[3-(2-Ethoxyethyl)oxiran-2-yl]methanol can be synthesized through the reaction between epichlorohydrin and 2-ethoxyethanol in the presence of a strong base such as sodium hydroxide. The reaction takes place in a solvent such as toluene or xylene, and the product is purified through distillation or recrystallization.
Aplicaciones Científicas De Investigación
[3-(2-Ethoxyethyl)oxiran-2-yl]methanol has been found to have potential applications in various fields of scientific research. It has been used as a starting material for the synthesis of other compounds such as oxiranes, oxetanes, and aziridines. [3-(2-Ethoxyethyl)oxiran-2-yl]methanol has also been used as a reagent in organic synthesis reactions such as ring-opening reactions and nucleophilic substitutions. In addition, [3-(2-Ethoxyethyl)oxiran-2-yl]methanol has been studied for its potential use as a chiral auxiliary in asymmetric synthesis reactions.
Propiedades
Número CAS |
131669-45-9 |
|---|---|
Nombre del producto |
[3-(2-Ethoxyethyl)oxiran-2-yl]methanol |
Fórmula molecular |
C7H14O3 |
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
[3-(2-ethoxyethyl)oxiran-2-yl]methanol |
InChI |
InChI=1S/C7H14O3/c1-2-9-4-3-6-7(5-8)10-6/h6-8H,2-5H2,1H3 |
Clave InChI |
YUXWVCIMBOSFIK-UHFFFAOYSA-N |
SMILES |
CCOCCC1C(O1)CO |
SMILES canónico |
CCOCCC1C(O1)CO |
Sinónimos |
L-threo-Pentitol, 3,4-anhydro-2-deoxy-1-O-ethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(4-Chloro-phenyl)-1-{3-[2-(4-fluoro-phenyl)-[1,3]dithiolan-2-YL]-propyl}-piperidin-4-OL](/img/structure/B139278.png)
![(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-17-(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B139287.png)


![Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B139298.png)
![2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride](/img/structure/B139299.png)

![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, endo-(-)-(9CI)](/img/structure/B139303.png)




